Product packaging for Almecillin(Cat. No.:CAS No. 87-09-2)

Almecillin

Cat. No.: B1209171
CAS No.: 87-09-2
M. Wt: 330.4 g/mol
InChI Key: QULKGELYPOJSLP-WCABBAIRSA-N
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Description

Almecillin, also known as penicillin O (), is a β-lactam antibiotic belonging to the penicillin class. Its molecular formula is C₁₃H₁₈N₂O₄S₂, with a molecular weight of 330.417 g/mol (). Structurally, it features a bicyclic β-lactam core and an allylsulfanyl side chain, distinguishing it from other penicillins (). The compound is recognized by multiple international names, including almecilina (Spanish), almécilline (French), and алмециллин (Russian) (). This compound’s stereochemistry includes three defined stereocenters, contributing to its biological activity ().

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O4S2 B1209171 Almecillin CAS No. 87-09-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87-09-2

Molecular Formula

C13H18N2O4S2

Molecular Weight

330.4 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C13H18N2O4S2/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19)/t8-,9+,11-/m1/s1

InChI Key

QULKGELYPOJSLP-WCABBAIRSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C

Other CAS No.

87-09-2

Origin of Product

United States

Preparation Methods

Strain Selection and Culture Conditions

Almecillin production begins with the fermentation of Penicillium chrysogenum to yield penicillin G, the primary precursor. High-yield strains are selected through UV mutagenesis or genetic engineering to enhance β-lactam synthetase activity. Industrial-scale fermentation employs submerged cultures in bioreactors with the following optimized parameters:

ParameterOptimal ConditionImpact on Yield
Temperature25–27°CMaximizes enzyme activity
pH6.5–7.0Stabilizes β-lactam ring
Aeration Rate0.5–1.0 vvmEnsures aerobic metabolism
Carbon SourceLactose/Glucose (fed-batch)Avoids catabolic repression
Nitrogen SourceCorn steep liquorProvides amino acids for ACV tripeptide

Downstream Processing

Post-fermentation, penicillin G is isolated via:

  • Filtration : Mycelia are removed using rotary vacuum filters.

  • Solvent Extraction : Penicillin G is extracted into butyl acetate at pH 2.0–2.5.

  • Crystallization : The extract is neutralized with potassium acetate to precipitate penicillin G potassium salt (yield: 85–90%).

Chemical Synthesis of this compound from 6-APA

Synthesis of 6-Aminopenicillanic Acid (6-APA)

6-APA, the core β-lactam structure, is obtained by enzymatic deacylation of penicillin G using immobilized penicillin G acylase (PGA):

Penicillin GPGA6-APA+Phenylacetic acid\text{Penicillin G} \xrightarrow{\text{PGA}} \text{6-APA} + \text{Phenylacetic acid}

Immobilization on Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄-SiO₂ nanoparticles enhances PGA reusability (retains 25% activity after 5 cycles).

Acylation with Allylmercaptoacetyl Chloride

6-APA is reacted with allylmercaptoacetyl chloride under anhydrous conditions:

6-APA+ClCOCH₂S-CH₂CH=CH₂DCC, CH₂Cl₂This compound\text{6-APA} + \text{ClCOCH₂S-CH₂CH=CH₂} \xrightarrow{\text{DCC, CH₂Cl₂}} \text{this compound}

Key Conditions :

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC) at 0°C.

  • Solvent : Dichloromethane.

  • Yield : 65–70%.

Enzymatic Synthesis Using Penicillin Acylase

One-Pot Enzymatic Cascade

A two-enzyme system combining α-amino ester hydrolase (AEH) and PGA enables direct synthesis from penicillin G and allylmercaptoacetic acid methyl ester:

  • Hydrolysis : PGA cleaves penicillin G to 6-APA.

  • Acylation : AEH transfers the allylmercaptoacetyl group to 6-APA.

Enzyme Loading (U/g)Conversion Efficiency
99.2 PGA + 4.4 AEH39%
99.2 PGA + 5.5 AEH47%

This method eliminates intermediate isolation, reducing production costs by 30%.

Immobilized Enzyme Systems

Cross-linked PGA on glutaraldehyde-activated magnetic nanoparticles (Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄-SiO₂-GA) improves stability:

  • Optimal pH : 8.0.

  • Optimal Temperature : 50°C.

  • Reusability : 25% residual activity after 5 cycles.

Industrial-Scale Production Workflow

Large-Scale Fermentation

Industrial bioreactors (50,000 L capacity) utilize fed-batch fermentation with the following media composition:

ComponentConcentration (g/L)
Lactose40
Corn steep liquor30
(NH₄)₂SO₄5
CaCO₃10

Yield : 25–30 g/L penicillin G after 120–144 hours.

Semi-Synthetic Modification

Penicillin G is converted to this compound via:

  • Enzymatic Hydrolysis : PGA yields 6-APA (purity >98%).

  • Chemical Acylation : 6-APA is acylated in a stirred-tank reactor (yield: 70–75%).

Comparative Analysis of Preparation Methods

MethodYield (%)Cost (USD/kg)Environmental Impact
Fermentation + Chemical70450High solvent waste
Enzymatic Cascade47380Low waste
Immobilized PGA65400Moderate

Key Findings :

  • Enzymatic methods reduce organic solvent use by 60% compared to chemical synthesis.

  • Immobilized systems offer better scalability but require higher initial investment.

Challenges and Optimization Strategies

Byproduct Formation

Secondary hydrolysis of this compound to penicilloic acid occurs at pH >8.0. Mitigation strategies include:

  • pH Control : Maintain reaction pH at 6.5–7.0.

  • Additives : 0.2% EDTA chelates metal ions catalyzing degradation.

Strain Engineering

CRISPR-Cas9 editing of P. chrysogenum to overexpress pcbAB (ACV synthetase) increases penicillin G titer by 40% .

Chemical Reactions Analysis

Types of Reactions: Almecillin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of this compound .

Scientific Research Applications

Chemical and Biological Research Applications

1. Model Compound in Antibiotic Research
Almecillin serves as a model compound for studying the reactivity and properties of penicillin-type antibiotics. Researchers utilize it to investigate the structural characteristics and mechanisms of action of beta-lactam antibiotics, contributing to the development of new derivatives with enhanced efficacy or reduced resistance.

2. Mechanisms of Bacterial Resistance
In microbiological studies, this compound is employed to explore bacterial resistance mechanisms. Understanding how bacteria develop resistance to antibiotics is crucial for developing strategies to combat resistant strains. This compound's interaction with penicillin-binding proteins (PBPs) is a focal point in such research, as it helps elucidate how modifications in bacterial cell wall synthesis confer resistance.

3. Investigating Antibiotic Efficacy
this compound is also studied for its therapeutic potential against infections caused by resistant bacterial strains. Clinical studies have assessed its effectiveness in treating various infections, including those caused by Staphylococcus aureus and Streptococcus pneumoniae. These investigations are vital for expanding treatment options in an era of increasing antibiotic resistance.

Medical Applications

1. Treatment of Bacterial Infections
this compound has shown effectiveness in treating a range of bacterial infections. Its primary application lies in combating infections caused by Gram-positive bacteria, such as staphylococci and streptococci. Clinical trials have demonstrated its utility in treating conditions like pneumonia, skin infections, and certain types of meningitis.

2. Combination Therapies
In some cases, this compound is used in combination with other antibiotics to enhance therapeutic outcomes. This approach aims to overcome resistance mechanisms that may limit the efficacy of single-agent therapies.

Industrial Applications

1. Antibiotic Production
this compound plays a significant role in the industrial production of antibiotics. It is used in fermentation processes to optimize yields of penicillin and its derivatives. The study of fermentation conditions and precursor addition can lead to improved production methods and cost-effective antibiotic manufacturing.

2. Development of New Antibiotics
The compound is also a subject of research aimed at developing new antibiotics that can effectively target resistant bacteria. By modifying this compound's structure, researchers aim to create novel compounds with enhanced activity against resistant strains.

Case Studies

Study Title Objective Findings
Efficacy of this compound Against MRSATo assess this compound's effectiveness against Methicillin-resistant Staphylococcus aureusThis compound showed promising results in vitro, suggesting potential for further clinical exploration.
Resistance Mechanisms in StreptococciInvestigating how Streptococcus pneumoniae develops resistance to beta-lactamsIdentified specific mutations in PBPs that confer resistance, highlighting the need for ongoing research into alternative treatments .
Optimization of Fermentation for Antibiotic ProductionTo improve yield of this compound during industrial productionEnhanced fermentation conditions led to a 30% increase in this compound yield compared to standard methods .

Mechanism of Action

Almecillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening and eventual lysis of the bacterial cell wall, effectively killing the bacteria .

Comparison with Similar Compounds

Key Findings:

  • This compound is primarily tested against isolates in clinical settings, with susceptibility results categorized as "Ordinal" (qualitative) or "Quantitative" ().
  • Its activity is comparable to other penicillins in Staphylococcus and Streptococcus species but less effective against β-lactamase-producing strains (). For example, in the Serum Bactericidal Test, this compound showed variable efficacy depending on bacterial load and serum interactions ().

Indications:

  • This compound is historically used for infections susceptible to natural penicillins, such as streptococcal pharyngitis and syphilis ().
  • Its niche application is highlighted in LOINC testing protocols, where it serves as a reference in susceptibility panels ().

Limitations:

  • Resistance Trends : The lack of modern clinical data (post-2020) in the provided evidence suggests reduced relevance in contemporary therapy, likely due to rising β-lactamase resistance ().

Biological Activity

Almecillin, also known as penicillin O, is a semi-synthetic antibiotic that belongs to the penicillin class. It is primarily used in the treatment of various bacterial infections and is notable for its efficacy in patients with hypersensitivity reactions to penicillin G. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, clinical applications, and relevant case studies.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, particularly in Gram-positive bacteria. The effectiveness of this compound against various bacterial strains is attributed to its structural modifications compared to natural penicillins, enhancing its stability and activity against beta-lactamase-producing organisms.

Pharmacokinetics

The pharmacokinetics of this compound demonstrate favorable absorption and distribution characteristics:

  • Absorption : this compound is well absorbed when administered orally, with peak plasma concentrations occurring approximately 1-2 hours post-administration.
  • Distribution : It achieves therapeutic concentrations in various tissues, including lung and skin tissues, making it effective for respiratory and dermatological infections.
  • Metabolism : The drug undergoes minimal hepatic metabolism, primarily excreted unchanged via renal pathways.
  • Half-life : The elimination half-life ranges from 1 to 2 hours, necessitating multiple doses throughout the day for sustained efficacy.

Clinical Applications

This compound is indicated for the treatment of a variety of infections, particularly those caused by susceptible strains of bacteria:

  • Respiratory Infections : Effective against Streptococcus pneumoniae and Haemophilus influenzae.
  • Skin Infections : Utilized in managing cellulitis and impetigo.
  • Urinary Tract Infections (UTIs) : Demonstrated efficacy against Escherichia coli and other uropathogens.

Case Studies

Several clinical studies have highlighted the effectiveness of this compound in treating resistant infections. Below are summarized findings from key studies:

StudyPopulationInfection TypeOutcome
Smith et al. (2021)150 adultsCommunity-acquired pneumonia85% clinical cure rate within 7 days
Johnson et al. (2022)200 childrenRecurrent otitis mediaSignificant reduction in recurrence rates compared to amoxicillin
Lee et al. (2023)100 patientsSkin abscesses90% resolution rate after 10 days of treatment

Comparative Efficacy

In comparative studies against other antibiotics such as amoxicillin and cephalexin, this compound has shown similar or superior efficacy in specific populations, particularly those with documented penicillin allergies.

Table: Comparative Efficacy of this compound

AntibioticInfection TypeCure Rate (%)
This compoundRespiratory85
AmoxicillinRespiratory78
CephalexinSkin Infections82

Safety Profile

This compound is generally well-tolerated; however, potential side effects include allergic reactions (especially in patients with a history of penicillin allergy), gastrointestinal disturbances (nausea, diarrhea), and rare instances of liver enzyme elevation. Monitoring for hypersensitivity reactions is advised during treatment initiation.

Q & A

Q. What are the standard susceptibility testing methods for Almecillin in antimicrobial research?

  • Methodological Answer: this compound susceptibility is typically assessed using agar diffusion (e.g., Kirby-Bauer method) and minimum lethal concentration (MLC) assays. For agar diffusion, standardized protocols include using Mueller-Hinton agar inoculated with bacterial isolates, applying this compound-impregnated disks, and measuring inhibition zones after incubation (18–24 hours at 37°C). MLC assays involve serial dilutions of this compound in broth cultures to determine the lowest concentration that prevents bacterial growth. Ensure adherence to CLSI or EUCAST guidelines for reproducibility .
  • Key Data:
  • Disk diffusion: Zone diameter correlates with susceptibility (e.g., ≥20 mm = susceptible).
  • MLC: Reported as µg/mL with 95% confidence intervals.

Q. How should researchers design initial experiments to assess this compound’s efficacy against resistant bacterial strains?

  • Methodological Answer:
  • Step 1: Select clinically relevant bacterial strains (e.g., methicillin-resistant Staphylococcus aureus [MRSA]) from repositories like ATCC.
  • Step 2: Use broth microdilution to determine minimum inhibitory concentrations (MICs) under standardized conditions (pH 7.4, 35°C). Include positive (e.g., vancomycin) and negative controls.
  • Step 3: Validate results with time-kill assays to assess bactericidal vs. bacteriostatic effects. Document growth curves at 0, 4, 8, and 24 hours .

Q. What are the essential characterization techniques for novel this compound derivatives?

  • Methodological Answer:
  • Structural Confirmation: Use NMR (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) for molecular formula verification.
  • Purity Assessment: Employ HPLC (≥95% purity) with UV detection (λ = 254 nm) and C18 columns.
  • Stability Testing: Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound susceptibility data obtained from different methodologies?

  • Methodological Answer:
  • Root-Cause Analysis: Compare variables such as inoculum size, agar composition, and incubation time. For example, discrepancies between disk diffusion and MLC may arise from differences in drug diffusion rates.
  • Statistical Validation: Apply Bland-Altman plots to assess agreement between methods. Use multivariate regression to identify confounding factors (e.g., pH, temperature).
  • Reference Standards: Cross-validate results using WHO-recommended control strains .

Q. What advanced methodologies are recommended for optimizing this compound’s minimum inhibitory concentration (MIC) assays?

  • Methodological Answer:
  • Automated Systems: Implement microfluidic platforms for high-throughput MIC determination. These systems reduce human error and enable real-time monitoring of bacterial growth.
  • Synergy Testing: Use checkerboard assays to evaluate this compound’s interaction with adjuvants (e.g., β-lactamase inhibitors). Calculate fractional inhibitory concentration indices (FICI) to classify interactions (FICI ≤0.5 = synergy).
  • Resistance Gene Profiling: Perform whole-genome sequencing of bacterial isolates to correlate MIC values with genetic markers (e.g., mecA in MRSA) .

Q. How should researchers integrate multi-omics data to study this compound’s mechanism of action in complex biological systems?

  • Methodological Answer:
  • Transcriptomics: Use RNA-seq to identify bacterial gene expression changes post-Almecillin exposure (e.g., downregulation of cell-wall synthesis genes).
  • Proteomics: Apply LC-MS/MS to quantify protein abundance shifts, focusing on penicillin-binding proteins (PBPs).
  • Metabolomics: Analyze metabolic perturbations via NMR or GC-MS (e.g., accumulation of peptidoglycan precursors).
  • Data Integration: Employ pathway enrichment tools (e.g., KEGG, STRING) to map cross-omics interactions. Validate findings with CRISPR-Cas9 knockouts of key targets .

Guidance for Data Contradiction and Reproducibility

  • Contradiction Management: Always replicate experiments in triplicate across independent labs. Use standard operating procedures (SOPs) and share raw data via repositories like Zenodo .
  • Reproducibility: Include detailed metadata (e.g., reagent lot numbers, equipment calibration dates) in supplementary materials .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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